- Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative diseases, World Intellectual Property Organization, , ,

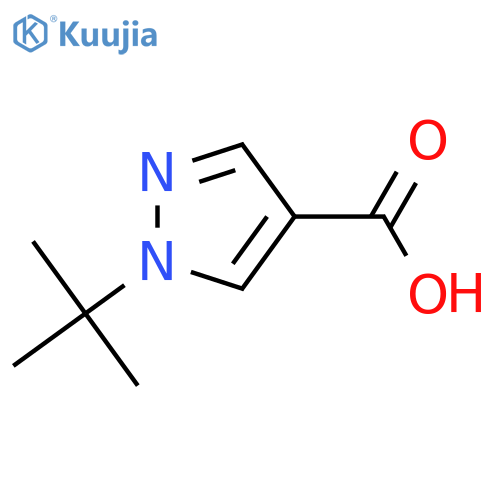

Cas no 950858-65-8 (1-Tert-butyl-1H-pyrazole-4-carboxylic acid)

950858-65-8 structure

商品名:1-Tert-butyl-1H-pyrazole-4-carboxylic acid

CAS番号:950858-65-8

MF:C8H12N2O2

メガワット:168.193081855774

MDL:MFCD09934934

CID:890369

1-Tert-butyl-1H-pyrazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-tert-Butyl-1H-pyrazole-4-carboxylic acid

- 1-tert-butylpyrazole-4-carboxylic acid

- 1-(tert-Butyl)-1H-pyrazole-4-carboxylic acid

- 1H-Pyrazole-4-carboxylic acid, 1-(1,1-dimethylethyl)-

- UQRFFZHSJYVBMX-UHFFFAOYSA-N

- SB12998

- tert-butyl-1H-pyrazole-4-carboxylic acid

- 1-t-butyl-1H-pyrazole-4-carboxylic acid

- AB0065681

- Z5394

- ST24027170

- AM20120373

- 1-TERT-

- 1-(1,1-Dimethylethyl)-1H-pyrazole-4-carboxylic acid (ACI)

- 1-(tert-Butyl)-1H-pyrazol-4-carboxylic acid

- 1-Tert-butyl-1H-pyrazole-4-carboxylic acid

-

- MDL: MFCD09934934

- インチ: 1S/C8H12N2O2/c1-8(2,3)10-5-6(4-9-10)7(11)12/h4-5H,1-3H3,(H,11,12)

- InChIKey: UQRFFZHSJYVBMX-UHFFFAOYSA-N

- ほほえんだ: O=C(C1=CN(C(C)(C)C)N=C1)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 186

- トポロジー分子極性表面積: 55.1

1-Tert-butyl-1H-pyrazole-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D645885-5g |

1-tert-butyl-1H-pyrazole-4-carboxylic acid |

950858-65-8 | 97% | 5g |

$785 | 2024-05-24 | |

| eNovation Chemicals LLC | Y1208527-5G |

1-tert-butyl-1H-pyrazole-4-carboxylic acid |

950858-65-8 | 97% | 5g |

$225 | 2024-05-23 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JD182-200mg |

1-Tert-butyl-1H-pyrazole-4-carboxylic acid |

950858-65-8 | 98% | 200mg |

450.0CNY | 2021-07-12 | |

| Fluorochem | 225393-250mg |

1-tert-Butyl-1H-pyrazole-4-carboxylic acid |

950858-65-8 | 95% | 250mg |

£70.00 | 2022-02-28 | |

| eNovation Chemicals LLC | Y1208527-10G |

1-tert-butyl-1H-pyrazole-4-carboxylic acid |

950858-65-8 | 97% | 10g |

$375 | 2024-05-23 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JD182-50mg |

1-Tert-butyl-1H-pyrazole-4-carboxylic acid |

950858-65-8 | 98% | 50mg |

184.0CNY | 2021-07-12 | |

| Chemenu | CM126481-1g |

1-(tert-butyl)-1H-pyrazole-4-carboxylic acid |

950858-65-8 | 95+% | 1g |

$324 | 2021-08-05 | |

| Fluorochem | 225393-1g |

1-tert-Butyl-1H-pyrazole-4-carboxylic acid |

950858-65-8 | 95% | 1g |

£176.00 | 2022-02-28 | |

| TRC | B814060-50mg |

1-tert-Butyl-1H-pyrazole-4-carboxylic acid |

950858-65-8 | 50mg |

$ 70.00 | 2022-06-06 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T12590-100mg |

1-tert-Butyl-1H-pyrazole-4-carboxylic acid |

950858-65-8 | 98% | 100mg |

¥75.0 | 2023-09-06 |

1-Tert-butyl-1H-pyrazole-4-carboxylic acid 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, -78 °C

1.2 -78 °C; -78 °C → rt; overnight, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3

1.2 -78 °C; -78 °C → rt; overnight, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3

リファレンス

合成方法 2

はんのうじょうけん

1.1 Solvents: Ethanol ; rt; 1 h, rt → 32 °C; 32 °C → 20 °C; 3 h, rt; cooled

1.2 Reagents: Sodium hydroxide Solvents: Methanol , Water ; neutralized; 32 °C; 32 °C → rt; 18 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt → 0 °C; < 15 °C; pH 2; 2 h, cooled

1.2 Reagents: Sodium hydroxide Solvents: Methanol , Water ; neutralized; 32 °C; 32 °C → rt; 18 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt → 0 °C; < 15 °C; pH 2; 2 h, cooled

リファレンス

- Preparation of pyrazole-4-carboxamide derivatives as 11-beta-hydroxysteroid dehydrogenase form I (11-beta-HSD1) inhibitors, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C

1.2 -78 °C; -78 °C → rt; overnight, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3

1.2 -78 °C; -78 °C → rt; overnight, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3

リファレンス

- Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases, World Intellectual Property Organization, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Sulfuric acid Solvents: Isobutanol ; 15 °C; 14 h, 100 °C

1.2 Reagents: Water

1.2 Reagents: Water

リファレンス

- Preparation of triazolopyrimidinones as KDM5 inhibitors, World Intellectual Property Organization, , ,

合成方法 5

はんのうじょうけん

リファレンス

- Preparation of dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases, United States, , ,

合成方法 6

はんのうじょうけん

リファレンス

- Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative diseases, United States, , ,

合成方法 7

はんのうじょうけん

1.1 Reagents: Sulfuric acid ; 14 h, 100 °C

1.2 Reagents: Water

1.2 Reagents: Water

リファレンス

- Preparation of substituted triazolopyrimidinones as KDM5 inhibitors, World Intellectual Property Organization, , ,

1-Tert-butyl-1H-pyrazole-4-carboxylic acid Raw materials

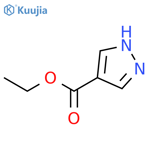

- Ethyl 1H-pyrazole-4-carboxylate

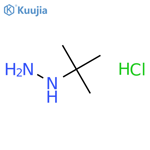

- Tert-Butylhydrazine hydrochloride

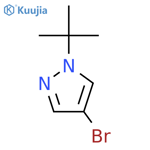

- 4-Bromo-1-tert-butyl-1H-pyrazole

- Ethyl 2-formyl-3-oxopropanoate

1-Tert-butyl-1H-pyrazole-4-carboxylic acid Preparation Products

1-Tert-butyl-1H-pyrazole-4-carboxylic acid 関連文献

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

950858-65-8 (1-Tert-butyl-1H-pyrazole-4-carboxylic acid) 関連製品

- 400858-54-0(1-Ethyl-1H-pyrazole-4-carboxylic acid)

- 436096-96-7(1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:950858-65-8)1-Tert-butyl-1H-pyrazole-4-carboxylic acid

清らかである:99%

はかる:5g

価格 ($):170.0